The synthesis of Vinbarbital involves a multi-step process beginning with the condensation of urea and malonic acid derivatives to form barbituric acid. This compound is then alkylated using ethyl and methylbutenyl groups. The general synthetic route can be summarized as follows:
This synthetic pathway allows for the production of Vinbarbital in a laboratory setting, typically requiring controlled conditions to ensure yield and purity.
Vinbarbital has a molecular formula of CHNO and a molecular weight of approximately 224.26 g/mol. Its structure includes three carbonyl groups, which play critical roles in its biological activity. Notably, one carbonyl group (C(6)-O(6)) participates in hydrogen bonding, enhancing the compound's stability and interaction with biological targets .
Vinbarbital can undergo several chemical reactions, including:
These reactions are essential for both understanding the compound's chemistry and developing new derivatives for research or therapeutic use.
The primary mechanism of action for Vinbarbital involves the enhancement of gamma-aminobutyric acid (GABA) receptor activity in the central nervous system. By binding to these receptors, Vinbarbital increases inhibitory neurotransmission, leading to sedation and hypnosis. This mechanism is crucial for its application as a sedative agent in clinical settings.
Vinbarbital exhibits several notable physical and chemical properties:
These properties influence both its pharmacological profile and its behavior in chemical reactions .
Vinbarbital (5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trione) was first synthesized in 1939 by the pharmaceutical company Sharp & Dohme, as documented in United States Patent 2187703 [1]. This barbiturate derivative was developed during an era of intense pharmacological exploration of barbituric acid compounds, following the pioneering work of von Baeyer who first synthesized barbituric acid in 1863 [4]. The molecular structure of vinbarbital featured a unique 5-ethyl-5-(1-methyl-1-butenyl) configuration that distinguished it from earlier barbiturates like barbital (1903) and phenobarbital (1912) [4] [7]. This structural modification was strategically designed to optimize the compound's lipophilicity, thereby influencing its distribution kinetics and duration of action. The development represented the pharmaceutical industry's ongoing efforts to refine barbiturate therapeutics during the early 20th century, seeking compounds with improved efficacy profiles for sedative-hypnotic applications [1] [9].
Table 1: Key Chemical Attributes of Vinbarbital
Property | Specification |
---|---|
IUPAC Name | 5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trione |
Molecular Formula | C₁₁H₁₆N₂O₃ |
Molecular Weight | 224.260 g·mol⁻¹ |
CAS Registry Number | 125-42-8 |
Stereochemistry | Racemic mixture |
Development Year | 1939 |
Original Patent Holder | Sharp & Dohme |
Pharmacologically, vinbarbital was classified as an intermediate-acting barbiturate with a therapeutic profile positioned between long-acting agents like phenobarbital (duration >6 hours) and short-acting compounds like secobarbital (duration 3-4 hours) [7] [9]. This classification emerged through comparative pharmacodynamic studies conducted during the 1940s-1950s that evaluated onset and duration of action across the barbiturate class. Vinbarbital's plasma half-life and duration of action (approximately 4-6 hours) aligned closely with amobarbital, placing it firmly within the intermediate-acting category [5] [9].
The compound demonstrated a characteristic barbiturate mechanism of action through potentiation of GABAergic neurotransmission. Specifically, vinbarbital bound to GABA-A receptor subunits, prolonging the opening duration of chloride channels and inducing neuronal hyperpolarization [3] [6]. This mechanism underpinned its sedative-hypnotic effects, with studies indicating it produced "typical barbiturate-like sedative-hypnotic effects on the central nervous system" [9]. Vinbarbital exhibited hepatic metabolism via microsomal enzymes and shared the enzyme-inducing properties common to barbiturates, which contributed to potential drug interactions [9]. Its pharmacokinetic profile showed cross-tolerance with other sedative-hypnotics including ethanol, pentobarbital, and benzodiazepines [9].
Table 2: Barbiturate Classification by Duration of Action
Duration Class | Representative Agents | Duration (Hours) | Vinbarbital Comparison |
---|---|---|---|
Ultra-short-acting | Methohexital, Thiopental | 0.25-0.5 | Shorter duration |
Short-acting | Secobarbital, Pentobarbital | 3-4 | Similar onset, shorter |
Intermediate-acting | Vinbarbital, Amobarbital | 4-6 | N/A |
Long-acting | Phenobarbital, Primidone | >12 | Longer duration |
Vinbarbital's regulatory history reflects the evolving global approach to barbiturate control throughout the 20th century. Despite initial therapeutic adoption in several countries, comprehensive reviews by international bodies concluded that vinbarbital did not warrant international scheduling. The World Health Organization's Expert Committee on Drug Dependence (ECDD) explicitly recommended against scheduling in 1988, noting "insufficient evidence that vinbarbital is being, or is likely to be, abused so as to constitute a public health and social problem" [9]. This decision was informed by surveillance data showing minimal reports of abuse—only isolated cases in Belgium, Finland, Congo, and the United States—with no significant public health impact [9].
The compound's market presence gradually diminished due to pharmacological limitations and therapeutic displacement rather than regulatory restrictions. By the late 20th century, vinbarbital was commercially unavailable worldwide despite maintaining formal registration in eight countries [9]. This discontinuation trend paralleled broader barbiturate market contractions; U.S. production of barbituric acid derivatives peaked at 852,000 pounds in 1960 (equivalent to ~6 billion 1-grain tablets), sufficient for 33 doses per American citizen [4]. However, the therapeutic limitations of vinbarbital specifically, including its "relatively low" therapeutic usefulness as rated by the ECDD [9], and the emergence of safer alternatives like benzodiazepines led to its obsolescence. The transition away from barbiturates was further accelerated by safety concerns regarding their narrow therapeutic index, abuse potential, and significant drug interaction profiles [5] [7].
Table 3: Global Regulatory and Market Status Timeline
Period | Regulatory/Market Status | Key Influencing Factors |
---|---|---|
1939-1950s | Market introduction as prescription hypnotic-sedative | Patent protection; clinical adoption |
1960s-1970s | National controls implemented in six countries | Emerging concerns about barbiturate misuse |
1980s | ECDD review and recommendation against scheduling (1988) | Minimal abuse reports; low public health impact |
Late 20th C. | Global market discontinuation | Therapeutic obsolescence; safety concerns |
21st Century | Not commercially available anywhere | Complete replacement by newer sedative-hypnotics |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7